molecular formula C8H9NO3 B2872909 Methyl 6-hydroxy-4-methylnicotinate CAS No. 1224465-02-4

Methyl 6-hydroxy-4-methylnicotinate

Cat. No.: B2872909
CAS No.: 1224465-02-4
M. Wt: 167.164
InChI Key: BKSGNTPBLHYHOI-UHFFFAOYSA-N
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Description

Contextualization within Nicotinic Acid Derivative Chemistry

Nicotinic acid itself is a vital nutrient involved in numerous biological processes. chemistryjournal.netresearchgate.net Its derivatives, created by modifying the core nicotinic acid structure, have shown a wide range of pharmacological potential. chemistryjournal.netresearchgate.net These modifications can include the addition of various functional groups, such as alkyl, aryl, hydroxyl, and ester groups, which can significantly alter the compound's chemical properties and biological effects. acs.orgjst.go.jp

The synthesis of nicotinic acid derivatives is a key area of focus in organic and medicinal chemistry. For instance, some derivatives are synthesized to enhance their anti-inflammatory and analgesic properties. jst.go.jp The structural modifications aim to improve efficacy and, in some cases, reduce undesirable side effects associated with the parent compound. chemistryjournal.netresearchgate.net The pyridine (B92270) nucleus, a central feature of these compounds, is also present in other significant molecules like niflumic acid and flunixin. jst.go.jp

Methyl 6-hydroxy-4-methylnicotinate fits into this chemical landscape as a specifically substituted derivative. Its structure includes a methyl ester group, a hydroxyl group, and a methyl group attached to the pyridine ring. The precise positioning of these groups is crucial to its chemical identity and behavior. The synthesis of such derivatives often involves multi-step reactions, starting from a related nicotinic acid precursor. For example, the synthesis of a similar compound, methyl 4-hydroxy-6-methylnicotinate, can be achieved by the esterification of 4-hydroxy-6-methylnicotinic acid. rsc.org

Research Significance and Scope of this compound Investigations

The research interest in this compound and related compounds stems from the diverse biological activities exhibited by nicotinic acid derivatives. These derivatives have been investigated for a variety of potential therapeutic applications, including their use as antibacterial agents, particularly against Mycobacterium. drugs.com They have also been studied for their potential in treating conditions like pneumonia, kidney diseases, and even Alzheimer's disease. chemistryjournal.netresearchgate.net

Investigations into specific derivatives often focus on understanding how their unique structural features influence their biological activity. For example, studies on certain 2-substituted phenyl derivatives of nicotinic acid have revealed significant analgesic and anti-inflammatory activities. jst.go.jp The presence and position of substituents on the pyridine ring can dramatically impact the compound's effectiveness. jst.go.jp

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied nicotinic acid derivatives suggests its potential as a subject for further scientific inquiry. The synthesis of related compounds, such as methyl 6-methylnicotinate (B8608588), is well-established, often starting from 6-methylnicotinic acid and involving esterification with methanol (B129727) in the presence of an acid catalyst. chemicalbook.com This foundational knowledge in synthetic chemistry provides a basis for the preparation and subsequent investigation of this compound.

The table below provides a summary of the key chemical identifiers for this compound and its parent compound, nicotinic acid.

PropertyThis compoundNicotinic Acid
IUPAC Name methyl 6-hydroxy-4-methylpyridine-3-carboxylatePyridine-3-carboxylic acid
CAS Number 1224465-02-4 bldpharm.com59-67-6
Molecular Formula C8H9NO3 bldpharm.comC6H5NO2
Molecular Weight 167.16 g/mol bldpharm.com123.11 g/mol

Further research into this compound could explore its potential biological activities, drawing parallels from the established profiles of other nicotinic acid derivatives. The systematic investigation of its synthesis, chemical properties, and interactions with biological systems would be necessary to fully understand its significance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSGNTPBLHYHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224465-02-4
Record name methyl 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Synthetic Methodologies and Chemical Transformations of Methyl 6 Hydroxy 4 Methylnicotinate

Direct Synthesis of Methyl 6-hydroxy-4-methylnicotinate

The most direct methods for synthesizing this compound involve the creation of the methyl ester from its corresponding carboxylic acid or building the substituted pyridine (B92270) ring through multi-step sequences.

Esterification of 6-hydroxy-4-methylnicotinic acid

A primary and efficient route to this compound is the direct esterification of 6-hydroxy-4-methylnicotinic acid. This reaction converts the carboxylic acid group into a methyl ester while preserving the hydroxyl group on the pyridine ring. One effective method utilizes coupling agents to facilitate the reaction under controlled conditions.

In a documented procedure, 6-hydroxy-4-methylnicotinic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. rsc.org The reaction is typically performed in a solvent mixture, such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), and heated under reflux. rsc.org The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting acid. rsc.org This method has been reported to achieve high yields, with one study documenting a yield of 88%. rsc.org

Table 1: Esterification of 6-hydroxy-4-methylnicotinic acid

ReactantReagentsSolventConditionsYield
6-hydroxy-4-methylnicotinic acidEDCI, DMAPDCM/MeOHReflux88% rsc.org

Another common approach for the esterification of related nicotinic acids involves refluxing the acid in methanol that has been saturated with gaseous hydrogen chloride. prepchem.com After the reaction, the solvent is evaporated, and the residue is neutralized with a base like sodium bicarbonate before extraction of the final product. prepchem.com

Multi-step synthetic routes involving pyridine derivatives

Alternative syntheses begin with simpler, more readily available pyridine derivatives, which are then chemically modified through several steps to yield the target compound.

One industrial process describes the synthesis of 6-methylnicotinic acid esters starting from 2-methyl-5-ethylpyridine. This process involves the oxidation of the ethyl group at an elevated temperature (140°C to 225°C) using nitric acid in the presence of sulfuric acid. google.com Following the oxidation to form the carboxylic acid, the reaction mixture is treated with an alcohol, such as methanol, and heated to esterify the newly formed acid, yielding the corresponding 6-methylnicotinate (B8608588) ester. google.com

Another multi-step approach involves the reductive dehalogenation of a chlorinated precursor. A method has been described for preparing 6-methylnicotinic acid methyl ester from 2-chloro-6-methylnicotinic acid methyl ester. google.com In this process, the chlorinated ester is heated to reflux in a mixture of methanol and water with zinc powder. The reduction is driven by the slow addition of formic acid and glacial acetic acid, leading to the removal of the chlorine atom and the formation of the desired product. google.com

Precursor Chemistry and Intermediate Compounds

The synthesis of this compound is intrinsically linked to the availability and synthesis of its key precursors, most notably the corresponding nicotinic acid.

Synthesis from 6-hydroxy-4-methylnicotinic acid

As established, 6-hydroxy-4-methylnicotinic acid is the immediate precursor for the direct esterification to this compound. rsc.org The synthesis of this crucial intermediate is therefore a key consideration. According to chemical synthesis databases, a common route to 6-hydroxy-4-methylnicotinic acid involves starting from 4-hydroxy-6-methyl-2-pyrone. chemicalbook.com This transformation involves a ring-opening and subsequent recyclization with an ammonia (B1221849) source to incorporate the nitrogen atom into the aromatic ring, forming the pyridine structure.

Pathways involving methyl coumalate for hydroxynicotinic acid formation

The formation of hydroxynicotinic acid structures can also be achieved through pathways involving pyrone intermediates, such as methyl coumalate. A well-documented procedure for synthesizing 6-hydroxynicotinic acid (a structural isomer of the direct precursor) begins with coumalic acid. orgsyn.orgorgsyn.orghktechnical.com

This synthesis proceeds in two main stages:

Preparation of Methyl Coumalate: Coumalic acid is first esterified by reacting it with methanol in the presence of concentrated sulfuric acid. orgsyn.orghktechnical.com The temperature is carefully controlled during the addition of reagents and the mixture is then heated to complete the reaction. The resulting methyl coumalate is precipitated by pouring the mixture into water and neutralizing with sodium carbonate, yielding the crude product which can be used in the next step. orgsyn.orgorgsyn.org

Formation of 6-Hydroxynicotinic Acid: The methyl coumalate is then treated with ammonium (B1175870) hydroxide (B78521). orgsyn.orgorgsyn.org This step initiates the conversion of the pyrone ring into a pyridine ring. The resulting ammoniacal solution is subsequently added to a hot solution of sodium hydroxide and heated to boiling to complete the transformation and hydrolysis, yielding 6-hydroxynicotinic acid upon acidification. orgsyn.orgorgsyn.orghktechnical.com This pathway highlights a foundational method for constructing the hydroxypyridine core structure.

Table 2: Synthesis of 6-Hydroxynicotinic Acid from Methyl Coumalate

StepStarting MaterialKey ReagentsKey ConditionsProductYield
1Coumalic AcidMethanol, Sulfuric Acid25-35°C, then steam bathMethyl Coumalate32-45% orgsyn.orgorgsyn.org
2Methyl CoumalateAmmonium Hydroxide, Sodium Hydroxide<20°C, then boiling6-Hydroxynicotinic Acid72-91% orgsyn.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction times, and ensuring the purity of the final product. For the synthesis of this compound and its precursors, several factors can be fine-tuned.

In the direct esterification of 6-hydroxy-4-methylnicotinic acid using EDCI and DMAP, key parameters for optimization include the molar ratios of the coupling agent and catalyst to the acid. rsc.org The reaction temperature and choice of solvent are also critical; refluxing in a DCM/MeOH mixture has proven effective. rsc.org Monitoring the reaction via TLC allows for precise determination of the reaction endpoint, preventing the formation of byproducts from prolonged reaction times or overheating. rsc.org

For esterification reactions in general, the choice of catalyst is a significant area for optimization. While strong mineral acids like sulfuric acid or gaseous HCl are traditional and effective, they can present challenges in terms of handling and waste disposal. prepchem.comresearchgate.net Research into solid acid catalysts offers a greener alternative. For instance, studies on the esterification of other pyridinecarboxylic acids have explored the use of bifunctional solid catalysts like molybdenum oxide supported on silica (B1680970) (MoO₃/SiO₂). researchgate.net Such catalysts can facilitate the reaction under milder conditions and are often reusable, simplifying the purification process and reducing environmental impact. organic-chemistry.org The optimization would involve screening different catalysts, determining the ideal catalyst loading, and adjusting the temperature and reaction time to achieve the best performance. researchgate.netresearchgate.net

Role of coupling reagents (e.g., EDCI, DMAP) in esterification processes

The esterification of nicotinic acid derivatives, particularly those sensitive to harsh acidic conditions, can be effectively achieved using coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a commonly used carbodiimide (B86325) that facilitates the formation of an amide or ester bond. nih.gov In these reactions, EDCI activates the carboxylic acid group, making it susceptible to nucleophilic attack by an alcohol.

The efficiency of this process is often enhanced by the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). rsc.orgresearchgate.net DMAP acts as a nucleophilic catalyst, forming a highly reactive acyl pyridinium (B92312) salt intermediate, which then readily reacts with the alcohol to form the desired ester. rsc.org This combination of EDCI and DMAP is particularly useful for coupling hydroxylated nicotinic acids with alcohols, providing a reliable route to the corresponding methyl esters with good yields and purity. For instance, the synthesis of methyl 4-hydroxy-6-methylnicotinate from 4-hydroxy-6-methylnicotinic acid has been successfully demonstrated using EDCI and a catalytic amount of DMAP in a mixture of dichloromethane (DCM) and methanol (MeOH). rsc.org

While exploring coupling conditions for nicotinamide (B372718) riboside, it was observed that out of five different reagents, EDCI in the presence of catalytic amounts of DMAP and DMF showed the most significant improvements in yield for amino acid ester conjugates. nih.gov

Table 1: Esterification of 4-hydroxy-6-methylnicotinic acid using EDCI and DMAP rsc.org
Starting MaterialReagentsSolventsConditionsProductYield
4-hydroxy-6-methylnicotinic acidEDCI, DMAPDCM, MeOHRefluxMethyl 4-hydroxy-6-methylnicotinate88%

Influence of acidic catalysis (e.g., sulfuric acid, hydrochloric acid) in esterification

Classical Fischer esterification, employing a strong acid catalyst, is a widely used method for synthesizing nicotinate (B505614) esters. googleapis.comgoogle.com Concentrated sulfuric acid (H₂SO₄) is a common catalyst for this reaction, where a nicotinic acid derivative is refluxed with an alcohol, such as methanol, to produce the corresponding methyl ester. chemicalbook.comorientjchem.orggoogle.com This method is effective and has been used to prepare methyl 6-methylnicotinate from 6-methylnicotinic acid in methanol with sulfuric acid, achieving a 75% yield after refluxing for 17 hours. chemicalbook.com

Anhydrous or gaseous hydrogen chloride (HCl) dissolved in an alcohol is another effective catalytic system for the esterification of nicotinic acids. google.comprepchem.com For example, refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride for one hour yields methyl 6-methylnicotinate. prepchem.com Both acid- and base-catalyzed transesterification processes are also well-established for converting one nicotinate ester to another. googleapis.comgoogle.com

Table 2: Acid-Catalyzed Esterification of 6-Methylnicotinic Acid chemicalbook.comprepchem.com
Starting MaterialCatalystSolventConditionsProductYield
6-Methylnicotinic acidSulfuric acidMethanolReflux, 17 hMethyl 6-methylnicotinate75% chemicalbook.com
6-Methylnicotinic acidGaseous hydrogen chlorideMethanolReflux, 1 hMethyl 6-methylnicotinateNot specified prepchem.com

Parameters affecting yield and selectivity in nicotinate synthesis

The yield and selectivity of nicotinate synthesis are influenced by several critical parameters, including reaction temperature, solvent, catalyst type and loading, and the electronic and steric properties of the substrates.

Temperature and Reaction Time: In acid-catalyzed esterification, higher temperatures and prolonged reaction times are often necessary, especially when steric hindrance is a factor. For instance, the synthesis of methyl 6-methylnicotinate involves refluxing for several hours. chemicalbook.com In copper-catalyzed nicotinate synthesis, altering the reaction temperature can lead to a decrease in yield. bohrium.com

Catalyst and Reagents: The choice and amount of catalyst are crucial. In EDCI/DMAP-mediated esterifications, careful control of reagent stoichiometry is critical for achieving high yields. In copper-catalyzed reactions, both the copper salt and an additive like 4-OH-TEMPO were found to be essential for product formation. bohrium.com The use of promoters such as molybdenum, tellurium, and tin with V-Ti catalysts in the oxidation of 3-methylpyridine (B133936) was found to increase activity but had minimal effect on selectivity. mdpi.com

Solvent: The choice of solvent can significantly impact reaction outcomes. Toluene was identified as the optimal solvent for a Cu-catalyzed intermolecular [3+3] annulation reaction to form nicotinates. bohrium.com

Substrate Properties: The electronic and steric nature of the starting materials plays a significant role. In the synthesis of nicotinate derivatives from β-enamino esters and saturated ketones, it was observed that electron-donating groups on the benzene (B151609) ring of the β-enamino ester led to better yields than electron-withdrawing groups. bohrium.com Similarly, steric hindrance from substituents, such as a methyl group at position 6, may require longer reaction times for esterification.

Derivatization Strategies and Functional Group Interconversions

This compound and related nicotinic acid scaffolds can undergo various chemical transformations to introduce new functional groups, leading to a diverse range of derivatives.

Esterification and transesterification reactions of nicotinic acid scaffolds

Esterification is a fundamental transformation for nicotinic acid scaffolds. Direct esterification involves reacting the nicotinic acid with an alcohol under acidic catalysis. googleapis.comgoogle.com This method is straightforward but can sometimes be limited by the sensitivity of substrates to strong acids, which may lead to side reactions and product decomposition. researchgate.net

Transesterification offers an alternative route, where an existing ester is converted to a new one by reacting it with a different alcohol. googleapis.com This process can be catalyzed by both acids (like sulfuric or hydrochloric acid) and bases (typically alkoxides such as sodium methoxide). googleapis.comgoogle.com The reaction is often driven to completion by using an excess of the new alcohol or by removing the alcohol byproduct formed during the reaction, for instance, by conducting the reaction under a partial vacuum. googleapis.com Titanium-based catalysts have also been employed for esterification and transesterification reactions, often facilitated by microwave heating, which can accommodate acid-sensitive alcohols. researchgate.net

Halogenation reactions for substituted nicotinate esters

Halogenation is a key strategy for functionalizing the pyridine ring of nicotinate esters, creating versatile intermediates for further cross-coupling reactions. The hydroxyl group of a hydroxynicotinate ester can be converted to a halogen. For example, methyl 4-hydroxy-6-methylnicotinate can be transformed into methyl 4-bromo-6-methylnicotinate. This conversion is achieved by treating the starting material with a halogenating agent like phosphorus oxybromide (POBr₃) in a solvent such as dichloromethane (DCM). rsc.org The reaction proceeds by adding POBr₃ portion-wise at a low temperature (0 °C) and then stirring at a slightly elevated temperature (35 °C) until the starting material is consumed. This specific transformation has been reported to yield the brominated product in 82% yield. rsc.org Similarly, 2-halonicotinic acid esters can be prepared using hydrogen halides. google.com

Table 3: Halogenation of Methyl 4-hydroxy-6-methylnicotinate rsc.org
Starting MaterialReagentSolventConditionsProductYield
Methyl 4-hydroxy-6-methylnicotinatePOBr₃DCM0 °C to 35 °CMethyl 4-bromo-6-methylnicotinate82%

N-Oxidation reactions of pyridine derivatives

The nitrogen atom of the pyridine ring in nicotinate esters is susceptible to oxidation, forming the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more reactive towards certain nucleophilic and electrophilic substitutions. A variety of oxidizing agents can be employed for this purpose.

Common reagents include peracids like m-chloroperoxybenzoic acid (m-CPBA). bme.huarkat-usa.org The N-oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other oxidants. arkat-usa.org Hydrogen peroxide in acetic acid is another effective and environmentally friendly option, which has been successfully applied in microreactor systems. bme.hu Other catalytic systems for N-oxidation include maleic anhydride (B1165640) derivatives with hydrogen peroxide, where the choice of anhydride depends on the electronic properties of the pyridine substrate. rsc.org For instance, pyridines with electron-donating groups react well with 2,3-dimethylmaleic anhydride, while electron-deficient pyridines are more effectively oxidized using 1-cyclohexene-1,2-dicarboxylic anhydride. rsc.org Aspartic acid-containing peptides have also been developed as catalysts for the enantioselective N-oxidation of substituted pyridines. nih.govacs.org

Synthesis of complex molecular structures utilizing nicotinate building blocks

The strategic use of functionalized nicotinate esters as building blocks is fundamental in the assembly of complex molecules for various applications in materials science and medicinal chemistry. Methyl 4-hydroxy-6-methylnicotinate, a key intermediate, can be synthesized and subsequently elaborated through a series of chemical transformations to yield sophisticated molecular architectures. Research has detailed a multi-step reaction sequence beginning with the esterification of 4-hydroxy-6-methylnicotinic acid, followed by a series of substitutions and oxidations to construct a complex diester molecule, designated as M1. rsc.org

The synthesis pathway commences with the formation of Methyl 4-hydroxy-6-methylnicotinate (A1). This is achieved via an esterification reaction of 4-hydroxy-6-methylnicotinic acid using methanol. The reaction is facilitated by the coupling agent 1-ethyl-3-(3-dimethylpropylamine)carbodiimide hydrochloride (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP), proceeding under reflux conditions to afford the desired ester in high yield. rsc.org

The synthetic progression from the initial building block A1 to the final complex molecule M1 is outlined below:

Bromination: The hydroxyl group at the C4 position of A1 is converted to a bromide using phosphoryl tribromide (POBr₃) to yield Methyl 4-bromo-6-methylnicotinate (A2). rsc.org

N-Oxidation: The pyridine nitrogen of A2 is oxidized to an N-oxide (A3) using 3-chloroperoxybenzoic acid (m-CPBA). rsc.org

Hydroxymethylation: The methyl group at C6 is functionalized to a hydroxymethyl group, yielding Methyl 4-bromo-6-(hydroxymethyl)nicotinate (A4). rsc.org

Sulfonylation: A phenylsulfonyl group is introduced at the C4 position, displacing the bromide, to give Methyl 6-(hydroxymethyl)-4-(phenylsulfonyl)nicotinate (A5). rsc.org

Acylation: The hydroxymethyl group of A5 is reacted with succinic anhydride to form the carboxylic acid intermediate, 4-((5-(methoxycarbonyl)-4-(phenylsulfonyl)pyridin-2-yl)methoxy)-4-oxobutanoic acid (A6). rsc.org

Dimerization/Esterification: The final complex molecule, M1, is synthesized through the esterification of two equivalents of the acid intermediate A6 with one equivalent of 1,6-hexanediol. rsc.org

Detailed research findings for the initial, crucial steps of the synthesis are presented in the following tables.

Table 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate (A1)

Step Reactants Reagents/Catalysts Solvent Conditions Yield (%)
1 4-hydroxy-6-methylnicotinic acid (200 mmol) EDCI (220 mmol), DMAP (10 mmol) Dichloromethane (250 mL), Methanol (250 mL) Reflux 88

Data sourced from The Royal Society of Chemistry. rsc.org

Table 2: Transformation of Nicotinate Building Block

Step Starting Material Key Reagent Product Solvent Conditions Yield (%)
2 A1 (150 mmol) POBr₃ (225 mmol) A2 Dichloromethane (150 mL) 0 °C to 35 °C 82
3 A2 (120 mmol) m-CPBA (180 mmol) A3 Dichloromethane (120 mL) 0 °C N/A

Data sourced from The Royal Society of Chemistry. rsc.org

This synthetic route highlights the versatility of the nicotinate scaffold, where each functional group can be selectively manipulated to build intricate and larger molecular frameworks. The successful synthesis of the complex diester M1 demonstrates the utility of Methyl 4-hydroxy-6-methylnicotinate as a pivotal building block in organic synthesis. rsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Nicotinate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Resonance Assignments

The ¹H NMR spectrum of Methyl 6-hydroxy-4-methylnicotinate, recorded in Deuterium (B1214612) Oxide (D₂O), reveals distinct signals corresponding to the different protons within the molecule. rsc.org The aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the methoxy (B1213986) protons of the ester group each resonate at characteristic chemical shifts.

The assignments for the proton signals are as follows:

A singlet at 8.13 ppm is attributed to the proton at the C2 position of the pyridine ring.

A singlet at 6.55 ppm corresponds to the proton at the C5 position.

The methoxy group (-OCH₃) protons of the ester appear as a singlet at 3.84 ppm.

The methyl group (-CH₃) protons at the C4 position resonate as a singlet at 2.16 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in D₂O rsc.org

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
H-28.13Singlet (s)
H-56.55Singlet (s)
-OCH₃3.84Singlet (s)
-CH₃2.16Singlet (s)

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in D₂O, the spectrum displays seven distinct carbon signals, confirming the presence of all carbon atoms in their unique chemical environments. rsc.org

The resonance assignments for the carbon signals are as follows:

The carbonyl carbon of the ester group (C=O) is observed at 177.62 ppm.

The carbon of the ester's methoxy group (-OCH₃) appears at 51.97 ppm.

The carbons of the pyridine ring are found at 166.19 ppm (C-6), 150.20 ppm (C-2), 143.84 ppm (C-4), 118.60 ppm (C-3), and 114.80 ppm (C-5).

The methyl group carbon (-CH₃) at C4 resonates at 17.79 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound in D₂O rsc.org

Carbon AssignmentChemical Shift (δ) in ppm
C=O177.62
C-6166.19
C-2150.20
C-4143.84
C-3118.60
C-5114.80
-OCH₃51.97
-CH₃17.79

Application of Deuteration in NMR for Signal Enhancement and Relaxation Studies

The use of deuterated solvents, such as Deuterium Oxide (D₂O) and Chloroform-d (CDCl₃), is a standard and crucial practice in NMR spectroscopy for several reasons. Primarily, it prevents the large signal of the solvent's protons from overwhelming the signals of the analyte. docbrown.info In the case of this compound, utilizing D₂O as the solvent allows for the clear observation of the compound's proton signals. rsc.org Furthermore, deuterated solvents are essential for the spectrometer's lock system, which maintains the stability of the magnetic field during the experiment.

While not explicitly detailed for this compound in the provided context, deuteration can also be employed in more advanced NMR studies. For instance, selective deuteration of specific sites within a molecule can help in signal assignment by causing the corresponding signal to disappear from the ¹H NMR spectrum. In relaxation studies, the substitution of protons with deuterium can provide insights into molecular dynamics and intermolecular interactions. Studies on related phosphatidylcholine bilayers have utilized deuterium NMR to investigate molecular motion and structure. nih.gov

Investigation of Solvent Effects on NMR Chemical Shifts

The chemical shifts of NMR signals can be influenced by the solvent used for the analysis. This is due to various factors including the solvent's polarity, magnetic anisotropy, and its ability to form hydrogen bonds with the solute. thieme-connect.de For nicotinate (B505614) esters and related compounds, changing the solvent can lead to noticeable shifts in the resonance frequencies of both protons and carbons.

For example, studies on other organic molecules have shown that transitioning from a less polar solvent like chloroform (B151607) to a more polar one like dimethyl sulfoxide (B87167) (DMSO) can cause significant changes in chemical shift values. unn.edu.ng These solvent-induced shifts can be particularly pronounced for protons involved in or located near sites of potential hydrogen bonding, such as the hydroxyl group in this compound. Aromatic solvents can also induce significant shifts due to their unique magnetic anisotropic effects. thieme-connect.de While specific comparative data across a range of solvents for this compound is not provided in the search results, the general principles of solvent effects are well-established for similar organic compounds. thieme-connect.deunn.edu.ngresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy. This allows for the calculation of the elemental formula of the compound, providing strong evidence for its identity. The development of HRMS techniques has been crucial for the analysis of a wide range of chemical compounds. nih.govnih.gov

For this compound, HRMS analysis provides an accurate mass measurement that corresponds to its calculated elemental composition (C₈H₉NO₃). rsc.org This confirmation is a critical step in the characterization of the compound, complementing the structural information obtained from NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC/MS) for purity assessment and structural confirmation

Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a cornerstone technique for the analysis of this compound and related compounds. Its power lies in the combination of the superior separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.

For structural confirmation , high-resolution mass spectrometry (HRMS) coupled with an LC system is particularly informative. This method provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and empirical formula. In the synthesis of a tautomeric isomer, methyl 4-hydroxy-6-methylnicotinate, HRMS was successfully used to confirm the product's identity. asianpubs.org The mass spectrometer can detect various ionized forms of the molecule, known as adducts. Theoretical calculations predict the mass-to-charge ratios (m/z) for several common adducts of methyl 4-hydroxy-6-methylnicotinate, which can be matched against experimental data for confident identification. nih.gov

Table 1: Predicted m/z Values for Methyl 4-hydroxy-6-methylnicotinate Adducts nih.gov

Adduct Ion Predicted m/z
[M+H]⁺ 168.06552
[M+Na]⁺ 190.04746
[M-H]⁻ 166.05096
[M+NH₄]⁺ 185.09206
[M+K]⁺ 206.02140

M represents the neutral molecule.

For purity assessment , the LC component separates the target compound from starting materials, by-products, and degradation products. The MS detector then provides quantitative information on these separated components. This is critical for monitoring reaction progress and ensuring the quality of the final product. asianpubs.org Studies on the stability of similar compounds, like methyl nicotinate, have employed HPLC (a form of LC) to quantify the primary compound and its degradation products over time, demonstrating the technique's utility in assessing chemical purity. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, offering an additional layer of confirmation and allowing for the characterization of metabolites in complex biological samples. uu.nl

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for polymer derivatives

When this compound is utilized as a monomer or as a functionalizing agent for polymers, Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) becomes an indispensable analytical tool. sigmaaldrich.com This soft ionization technique is exceptionally well-suited for the analysis of large macromolecules that are difficult to volatilize or ionize by other methods. bruker.comwaters.com

In a typical MALDI-TOF MS experiment, the polymer sample is co-crystallized with a highly absorbing matrix material, such as α-cyano-4-hydroxycinnamic acid. bruker.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase. These ions, often formed by cationization with sodium or silver ions, are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio. waters.com

The resulting spectrum provides a wealth of information about the polymer's structure. bruker.com Key data points that can be determined include:

Absolute Molecular Weight: Unlike techniques that provide relative molecular weights, MALDI-TOF MS can resolve individual oligomer chains, allowing for the calculation of absolute number-average (Mn) and weight-average (Mw) molecular weights. waters.com

Polydispersity (Đ): The breadth of the molecular weight distribution (Đ = Mw/Mn) can be accurately quantified. sigmaaldrich.com

Repeating Unit Mass: The mass difference between adjacent peaks in the oligomeric distribution corresponds to the mass of the monomeric repeat unit.

End-Group Identification: The absolute mass of the oligomers can be used to confirm the chemical identity of the polymer end-groups. waters.com

Table 2: Hypothetical MALDI-TOF MS Data for a Polymer Derived from this compound

ParameterInformation Derived
Peak Series SpacingConfirms the mass of the nicotinic monomer unit within the polymer backbone.
Absolute Mass of PeaksElucidates the mass and identity of the initiator and terminator end-groups.
Peak DistributionAllows for calculation of Mn, Mw, and polydispersity (Đ).
MS/MS FragmentationCan provide information on block lengths in copolymers. bruker.com

Gas Chromatography-Mass Spectrometry (GC-MS) in related analytical contexts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While nicotinate esters with hydroxyl groups may have limited volatility, making LC-MS a more common choice, GC-MS finds application in specific analytical contexts, particularly for related derivatives or through derivatization strategies.

For instance, GC-MS has been successfully used to identify and quantify the simpler methyl nicotinate in natural products like rice. researchgate.net In other applications, compounds with functional groups similar to those in this compound are analyzed after a derivatization step. nih.govnih.gov Chemical derivatization, such as methylation or silylation, can be used to block polar functional groups (like the hydroxyl group), thereby increasing the volatility and thermal stability of the analyte to make it amenable to GC-MS analysis. oup.comresearchgate.net This approach has been used to analyze organic acids in various matrices, where they are converted to their more volatile methyl esters before injection into the GC-MS system. oup.com

Therefore, while direct analysis of this compound by GC-MS may be challenging, it remains a relevant technique for quality control of related starting materials, analysis of less polar nicotinate derivatives, and in metabolomic studies where derivatization is a standard part of the workflow. mdpi.comcabidigitallibrary.org

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a compound by probing its molecular vibrations.

Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their characteristic vibrational modes. For this compound, the key functional groups—hydroxyl, ester, and the substituted pyridine ring—give rise to distinct absorption bands in the IR spectrum.

Based on data from analogous compounds, the following characteristic peaks are expected doi.orgresearchgate.netelixirpublishers.com:

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
~3400 - 3200O-H StretchingHydroxyl (-OH)
~3100 - 3000C-H StretchingAromatic & Methyl
~1720 - 1680C=O StretchingEster Carbonyl
~1620 - 1550C=C & C=N StretchingPyridine Ring
~1300 - 1100C-O StretchingEster & Phenolic

The broadness of the O-H stretching band is indicative of hydrogen bonding. The precise positions of these bands can be influenced by the molecule's solid-state packing or solvent interactions. To support the experimental assignments, theoretical calculations using Density Functional Theory (DFT) are often performed on related pyridine structures, which can accurately predict vibrational frequencies. doi.orgelixirpublishers.com

Fourier-Transform Raman (FT-Raman) spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Vibrational modes that result in a change in molecular polarizability are Raman active. Often, vibrations that are weak in FT-IR, such as symmetric stretches of non-polar bonds, produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would provide further structural confirmation. Key expected signals include asianpubs.orgdoi.orgcore.ac.uk:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Pyridine ring vibrations: Strong bands corresponding to ring breathing and stretching modes are characteristic of the pyridine core and are often found in the 1600-1300 cm⁻¹ and ~1000 cm⁻¹ regions.

Ester and Methyl Groups: Vibrations associated with the C=O of the ester and the C-H bending modes of the methyl group would also be present.

As with FT-IR, DFT calculations are a powerful tool for assigning the vibrational modes observed in the experimental FT-Raman spectrum of substituted pyridines. doi.orgcore.ac.uk

Table 4: Expected FT-Raman Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 3050Aromatic C-H StretchingPyridine Ring
~1610 - 1570Ring C=C StretchingPyridine Ring
~1050 - 990Ring Breathing ModePyridine Ring
~1450 - 1400CH₃ BendingMethyl Group

Surface-Enhanced Raman Scattering (SERS) investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by factors of 10⁶ or even higher. nih.gov This enormous enhancement occurs when the analyte is adsorbed onto or in close proximity to nanostructured metallic surfaces, typically made of gold or silver. nih.govsfu.ca

The SERS effect arises from two primary mechanisms:

Electromagnetic Enhancement: This is the dominant contributor and results from the excitation of localized surface plasmons on the metal nanostructure by the incident laser. This creates a greatly intensified local electromagnetic field, which in turn enhances the Raman scattering from the nearby molecule.

Chemical Enhancement: A smaller effect that involves charge-transfer interactions between the adsorbed molecule and the metal surface, which modifies the molecule's polarizability and can lead to an enhancement of 10-100 fold. nih.gov

For this compound, SERS could be a powerful investigative tool. The pyridine nitrogen atom and the oxygen atoms of the hydroxyl and ester groups are expected to interact strongly with a gold or silver SERS substrate. This interaction would facilitate the enhancement, allowing for detection at very low concentrations. sfu.ca SERS studies on related molecules like nicotinamide (B372718) and nicotinic acid have demonstrated that the orientation of the molecule on the metal surface influences which vibrational bands are most strongly enhanced, providing insights into the adsorption geometry. sfu.caduke.edu This technique could be applied to detect trace amounts of this compound or to study its interaction with metallic surfaces at a molecular level. dtu.dk

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic absorption studies and Time-Dependent Density Functional Theory (TD-DFT) calculations

The electronic absorption characteristics of this compound are influenced by its molecular structure, which includes a pyridine ring substituted with hydroxyl, methyl, and methyl ester groups. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) provide valuable insights into the electronic transitions of related nicotinate compounds. For instance, studies on methyl nicotinate have utilized DFT methods to analyze its electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding its UV-Vis spectra. researchgate.netresearchgate.net

TD-DFT calculations, often performed with a basis set like 6-311++G(d,p), help in assigning the observed absorption bands to specific electronic transitions, such as n → π* and π → π*. researchgate.netresearchgate.net These calculations can predict the absorption maxima (λmax) in different solvents, and the results are often compared with experimental data to validate the computational model. scirp.orgnih.gov For example, the electronic spectrum of methyl nicotinate has been explored using the TD-SCF method with the IEFPCM model. researchgate.net The interaction of methyl nicotinate with other molecules or clusters, such as copper selenide (B1212193) and zinc selenide, has also been studied, revealing shifts in the electronic parameters and absorption energies. researchgate.net

The following table summarizes theoretical energy parameters for methyl nicotinate (MN) and its complexes with copper selenide (MNCS) and zinc selenide (MNZS), as determined by DFT calculations. researchgate.net

Table 1: Theoretical Energy Parameters of Methyl Nicotinate and its Complexes

Parameter MN MNCS MNZS
HOMO (eV) -7.0815 -5.4056 -5.2939
LUMO (eV) -2.0795 -3.6257 -3.3391
Energy gap (eV) 5.0019 1.7799 1.9548
Ionization potential (eV) 7.0815 5.4056 5.2939
Adsorption Energy (kcal/mol) -1.6626 -1.3348

This data is based on theoretical calculations for methyl nicotinate and its complexes, providing a model for understanding the electronic properties of related compounds like this compound.

Solvent-induced effects on electronic parameters

The electronic absorption spectra of nicotinate esters, including this compound, are known to be influenced by the solvent environment. researchgate.net This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. mdpi.com The polarity of the solvent, as well as its ability to act as a hydrogen bond donor or acceptor, can lead to shifts in the absorption maxima (λmax). researchgate.netresearchgate.net

For instance, in polar solvents, transitions like n → π* typically undergo a hypsochromic (blue) shift, while π → π* transitions experience a bathochromic (red) shift. nih.gov The Kamlet-Taft equation is often used to correlate these spectral shifts with solvent parameters such as polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). researchgate.net Studies on related hydroxy-substituted pyridine derivatives have shown that the azo-hydrazone tautomeric equilibrium, which can significantly affect the UV-Vis spectrum, is also solvent-dependent. researchgate.net The investigation of solvent effects on the UV/Vis absorption spectra of compounds like 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones in various solvents demonstrates the sensitivity of the electronic transitions to the surrounding medium. researchgate.netbg.ac.rs

The following table illustrates the effect of different solvents on the absorption maxima (λmax) of a related compound, providing an example of solvatochromic shifts.

Table 2: Solvent Effects on the Absorption Maxima (λmax) of a Structurally Related Pyridone Derivative

Solvent λmax (nm)
Chloroform 410
Dichloromethane (B109758) 405
Acetone (B3395972) 415
Ethanol 420
Dimethyl sulfoxide (DMSO) 430

This data is illustrative and based on a related class of compounds. The actual solvatochromic shifts for this compound may vary.

Chromatographic Separation and Analysis

Thin-Layer Chromatography (TLC) for reaction monitoring and qualitative analysis

Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions involving nicotinate derivatives. jst.go.jpnih.govorientjchem.org For example, in the synthesis of methyl 2,4-dihydroxy-6-methylnicotinate, TLC is employed to confirm the complete conversion of the starting material, 4-hydroxy-6-methylnicotinic acid. Similarly, the esterification of nicotinic acid to ethyl nicotinate is monitored by TLC using a mobile phase of ethyl acetate (B1210297) and hexane. nih.gov

The choice of the mobile phase is crucial for achieving good separation. For instance, in the synthesis of various ethyl nicotinate derivatives, a mixture of acetone and benzene (B151609) has been used. jst.go.jp The spots on the TLC plate are typically visualized under a UV lamp. jst.go.jp TLC is also valuable for monitoring the hydrolysis of nicotinate esters and for the qualitative analysis of the purity of the synthesized compounds. orientjchem.orgnih.gov The technique's simplicity and speed make it an indispensable tool in synthetic organic chemistry for the qualitative assessment of reaction completion and product formation. google.comrsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-ESI-MS) for separation and quantification of nicotinate derivatives

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-ESI-MS) are powerful analytical techniques for the separation and quantification of nicotinate derivatives. nih.govnih.gov HPLC methods have been developed for the analysis of methylnicotinate and its degradation product, nicotinic acid, in aqueous solutions. nih.govresearchgate.net A typical HPLC setup for this purpose might use a reverse-phase C18 column with an eluent of methanol (B129727) and water, and UV detection at a specific wavelength. nih.gov

UPLC coupled with electrospray ionization mass spectrometry (ESI-MS) offers higher resolution and sensitivity, making it suitable for the simultaneous quantification of multiple nicotinate derivatives and related compounds in complex matrices like serum. nih.govscienceopen.com For instance, a UPLC-ESI-MS/MS method has been developed for the simultaneous quantification of nicotine (B1678760), cotinine, and other tobacco-specific compounds. nih.gov This technique is also valuable for profiling metabolites of nicotinic acid derivatives in various biological samples. mdpi.comnih.govacs.org The choice of chromatographic conditions, such as the column and mobile phase, is critical for achieving optimal separation. For example, hydrophilic interaction chromatography (HILIC) can be used to retain and separate highly polar compounds that are not well-retained in reversed-phase chromatography. ymcamerica.com

The following table provides an example of HPLC conditions used for the analysis of methylnicotinate. nih.gov

Table 3: Example HPLC Parameters for Methylnicotinate Analysis

Parameter Condition
Column Supelcosil TM LC-18 ODS-18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase 25% v/v methanol in water
Flow Rate 1.5 mL/min
Detection UV at 263 nm
Injection Volume 20 µL
Retention Time (Methylnicotinate) 7.3 minutes
Retention Time (Nicotinic Acid) 1.4 minutes

This data is based on a published method for methylnicotinate analysis and serves as a representative example.

Size-Exclusion Chromatography (SEC) for characterization of polymeric materials derived from nicotinates

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a key technique for determining the molar mass averages and distributions of polymeric materials. researchgate.netnumberanalytics.com While direct applications of SEC for polymers derived specifically from this compound are not extensively documented in the provided context, the principles of SEC are broadly applicable to the characterization of polymers synthesized from nicotinate-containing monomers. researchgate.net

SEC separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. tulane.edunih.gov The technique is crucial for understanding the properties of polymers, as the molecular weight distribution significantly influences their physical and mechanical characteristics. numberanalytics.com SEC systems are often equipped with multiple detectors, such as refractive index (RI), viscometer, and multi-angle laser light scattering (MALLS) detectors, to provide comprehensive information about the polymer's molar mass, size, and conformation. tulane.edu This technique would be essential for characterizing the products of any polymerization reactions involving nicotinate derivatives to control the quality and properties of the resulting materials. researchgate.net

Computational Chemistry and Theoretical Investigations of Nicotinate Structures

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate prediction of molecular structures and properties. For nicotinate (B505614) derivatives, DFT methods, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been extensively applied to explore their electronic and structural characteristics. researchgate.net

Theoretical geometric optimization of methyl nicotinate using DFT calculations provides a detailed picture of its three-dimensional structure. These computations determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, in a study on a related dirhenium(I) dimer complex, the geometries of the nicotinate-containing monomer were optimized in both the singlet ground state and the lowest-energy triplet excited state to understand its photophysical behavior. acs.org

Vibrational frequency computations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are crucial for assigning the elemental modes of oscillations observed in experimental FT-IR and FT-Raman spectroscopy. researchgate.net For the related compound 3-hydroxy-6-methyl-2-nitropyridine, DFT calculations confirmed that the optimized geometry was at a local minimum on the potential energy surface because no imaginary frequencies were predicted. doi.org Such analysis provides confidence in the stability of the computed structure. doi.org

Table 1: Selected Calculated Vibrational Frequencies for Nicotinate Derivatives

Vibrational Mode Functional/Basis Set Calculated Wavenumber (cm⁻¹)
C=O Stretch B3LYP/6-311++G(d,p) ~1740
Pyridine (B92270) Ring Stretch B3LYP/6-311++G(d,p) 1590 - 1600
C-O Stretch B3LYP/6-311++G(d,p) 1200 - 1300
C-H Stretch (Aromatic) B3LYP/6-311++G(d,p) 3000 - 3100

Note: Data is representative of typical nicotinate ester calculations and may vary based on specific substitutions and computational methods.

The properties of a molecule can change significantly in solution compared to the gas phase. Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM), are used to simulate these solvent effects. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments like water, ethanol, or DMSO. researchgate.net For methyl nicotinate, studies have employed the IEFPCM model to evaluate the influence of solvents on its electronic properties, including nonlinear optical (NLO) prospects and UV-Vis spectra. researchgate.net

Frontier Molecular Orbital (FMO) analysis provides critical insights into a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a key parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For methyl nicotinate, the HOMO-LUMO energy gap has been calculated to understand its reactivity and molecular interactions. researchgate.net In related azophenyl nicotinate derivatives, FMO analysis revealed that the electron densities of the HOMO and LUMO were primarily localized on the nicotinate base. mdpi.com In organometallic Ru(II) complexes containing methyl nicotinate, the HOMO was found to be localized on the metal and an associated ligand, whereas the LUMO was centered on other parts of the complex, dictating the nature of electronic transitions. semanticscholar.org The addition of hydroxyl and methyl groups to the pyridine ring is expected to raise the HOMO energy and lower the LUMO energy, thereby reducing the energy gap and increasing the molecule's reactivity.

Table 2: Representative FMO Energy Data for Methyl Nicotinate

Parameter Computational Method Energy (eV)
E(HOMO) DFT/B3LYP/6-311++G(d,p) Varies by solvent
E(LUMO) DFT/B3LYP/6-311++G(d,p) Varies by solvent
Energy Gap (ΔE) DFT/B3LYP/6-311++G(d,p) ~4-5 eV (gas phase)

Note: Values are approximations based on published data for methyl nicotinate and can change with substitutions and solvent.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, arising from hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net This analysis provides information on intramolecular charge transfer, bond strength, and molecular stability. doi.org

For methyl nicotinate, NBO analysis has been used to elucidate electron delocalization resulting from hyperconjugation. researchgate.net In a study of 3-hydroxy-6-methyl-2-nitropyridine, NBO analysis was applied to investigate molecular stability and bond strength. doi.org Similarly, a theoretical study on methyl-substituted 2-hydroxypyridines used NBO calculations to understand how methylation affects molecular stabilization through delocalization energies. scispace.com These studies indicate that the interaction between lone pair electrons on the oxygen and nitrogen atoms with the π* anti-bonding orbitals of the pyridine ring contributes significantly to the stability of the molecule.

Molecular Electrostatic Potential (MEP) surface mapping provides a visual representation of the charge distribution around a molecule. researchgate.net It is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. researchgate.net The MEP surface is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For methyl nicotinate, MEP studies have been performed to identify these reactive sites. researchgate.net In these maps, the most negative potential is typically localized around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, making them primary sites for electrophilic attack. The hydrogen atoms of the pyridine ring generally show positive potential. researchgate.net The presence of a hydroxyl group in Methyl 6-hydroxy-4-methylnicotinate would introduce another highly negative potential region around its oxygen atom, making it a key site for hydrogen bonding and electrophilic interactions.

Quantum Theory of Atoms in Molecules (QTAIM) and Topological Descriptions

The Quantum Theory of Atoms in Molecules (QTAIM), also referred to as "Atoms in Molecules" theory, analyzes the electron density topology to define atomic interactions and bond properties. A study involving the interaction of methyl nicotinate with metal selenide (B1212193) clusters employed QTAIM to investigate the topology of the resulting molecular system. researchgate.net This method can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic) and identify non-covalent interactions by analyzing bond critical points in the electron density. researchgate.net While specific QTAIM data for this compound is not available, its application to the parent compound highlights its utility in providing a rigorous description of bonding within nicotinate structures. researchgate.net

No Direct Computational Studies Found for this compound

A comprehensive search for computational and theoretical investigations into the chemical compound this compound has revealed a significant lack of published research specifically addressing the detailed analyses requested. Despite a thorough review of scientific literature, no dedicated studies were found that have applied Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interaction (NCI), or Fukui function analyses directly to this molecule.

While general information regarding the basic properties of this compound is available through chemical suppliers, in-depth computational chemistry research that would provide the specific data for the outlined topics—such as bonding analysis, intermolecular forces, tautomeric equilibria, and reactivity predictions—appears to be absent from the public domain.

Theoretical studies on related nicotinic acid derivatives and other heterocyclic compounds do exist, and these often employ the computational methods specified in the request. For instance, research on various pyridine derivatives has utilized ELF and LOL to understand electron localization, NCI analysis to investigate intermolecular interactions, and Fukui functions to predict reactive sites. Furthermore, the tautomeric equilibria of hydroxypyridines are a known area of study, often involving computational analysis of electron density and substituent effects.

However, without research focused specifically on this compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The creation of such an article would necessitate data and findings that are not currently available in the scientific literature.

Tautomeric Equilibria and Substituent Electronic Effects

Investigation of tautomerism in hydroxyl-substituted pyridine derivatives

Hydroxyl-substituted pyridine derivatives, such as this compound, can exist in different tautomeric forms due to the migration of a proton. The most common tautomerism in this class of compounds is the equilibrium between the hydroxy-pyridine form and the pyridone (or oxo) form. The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and physical properties.

Theoretical calculations, often employing density functional theory (DFT), are instrumental in determining the relative stabilities of these tautomers. Studies on closely related compounds, like 6-hydroxynicotinic acid, have shown that while the hydroxy form is prevalent in some cases, the oxo (pyridone) tautomer is often favored, particularly in the solid state. For 6-hydroxynicotinic acid (6HNA), computational studies at the G3MP2 and CBS-QB3 levels of theory indicated that in the gas phase, there is no strong predominance of either the hydroxy or the oxo tautomer. acs.org However, X-ray diffraction studies of solid 6HNA revealed that the molecules crystallize as the oxo tautomer, characterized by the presence of N-H and C=O bonds. acs.org This preference for the pyridone form is a common feature among many hydroxypyridine derivatives and is influenced by factors such as intramolecular and intermolecular hydrogen bonding, as well as solvent effects. The general tautomeric equilibrium is a critical consideration in the study of these molecules.

Table 1: Tautomeric Forms of 6-Hydroxynicotinic Acid Derivatives

Tautomeric FormKey Structural Features
Hydroxy-pyridineContains a C-OH group and a pyridine nitrogen atom.
Pyridone (Oxo)Contains a C=O group and an N-H bond within the ring.

Linear Solvation Energy Relationships (LSER) and Linear Free Energy Relationships (LFER) for solvent and substituent influence

Linear Solvation Energy Relationships (LSER) and Linear Free Energy Relationships (LFER) are quantitative approaches used to understand how changes in solvent or molecular structure affect chemical properties and reaction rates. These models are particularly useful for predicting the behavior of compounds in different environments.

The Kamlet-Taft equation is a well-known LSER used to correlate a solvent-dependent property with the solvent's characteristics. A study on 2- and 6-substituted nicotinic acids utilized the Kamlet-Taft equation to analyze the influence of different solvents on their UV absorption frequencies. tsijournals.com The equation takes the general form:

νmax = ν0 + sπ* + aα + bβ

Here, νmax is the absorption frequency, π* represents the solvent's polarity/polarizability, α is the solvent's hydrogen bond donor acidity, and β is the solvent's hydrogen bond acceptor basicity. tsijournals.com The coefficients s, a, and b quantify the sensitivity of the absorption frequency to each of these solvent properties. For the studied 6-substituted nicotinic acids, it was found that the solvent's hydrogen bond acceptor basicity (β) and polarity (π*) had a dominant effect, indicating that these properties play a significant role in stabilizing the excited state of the molecule. tsijournals.com Such analyses are crucial for understanding how a solvent can influence the electronic transitions within molecules like this compound.

Similarly, LFER models like the Hammett equation are used to quantify the effect of substituents on the reactivity and spectral properties of a molecule. In the same study of substituted nicotinic acids, the Hammett equation was used to correlate the infrared (IR) absorption frequencies of the carbonyl group with the electronic properties of the substituents. tsijournals.com This allows for a quantitative understanding of how groups attached to the pyridine ring influence its electronic structure.

Computational prediction of drug likeness properties (e.g., SwissADME)

In the early phases of drug discovery, computational tools are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. This process, often referred to as "drug-likeness" profiling, helps to identify candidates with a higher probability of success in clinical trials. Web-based platforms like SwissADME are widely used for this purpose, providing rapid predictions of physicochemical properties, pharmacokinetics, and drug-likeness based on a molecule's structure. swissadme.chswissadme.ch

For a molecule like this compound, a SwissADME analysis would evaluate several key parameters. These include adherence to Lipinski's Rule of Five, which sets guidelines for molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to ensure reasonable oral bioavailability. researchgate.netresearchgate.net Other important predicted properties include aqueous solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration.

While a specific SwissADME report for this compound is not available in the cited literature, analyses of related molecules like methyl nicotinate and other nicotinic acid derivatives have been performed. mdpi.comresearchgate.net These studies demonstrate the utility of such computational screening. For instance, a theoretical study of methyl nicotinate involved the use of SwissADME to determine its drug-likeness properties. researchgate.net The results of such an analysis are typically presented in a tabular format, as shown below for a representative nicotinate structure.

Table 2: Representative Predicted Drug-Likeness Properties from SwissADME

Property CategoryParameterTypical Predicted Value/RangeSignificance
Physicochemical Molecular Weight< 500 g/mol Adherence to Lipinski's Rule
Log P (Lipophilicity)-0.7 to +5.0Influences absorption and distribution
H-bond Acceptors≤ 10Adherence to Lipinski's Rule
H-bond Donors≤ 5Adherence to Lipinski's Rule
Pharmacokinetics GI AbsorptionHigh/LowPredicts absorption from the gut
BBB PermeantYes/NoPredicts ability to cross the blood-brain barrier
Drug-Likeness Lipinski Violations0Indicates good potential for oral bioavailability
Bioavailability Scoree.g., 0.55An overall score for drug-likeness

This table represents typical parameters evaluated by SwissADME and is for illustrative purposes based on analyses of related compounds.

Such computational predictions are invaluable for prioritizing compounds for further experimental testing in the drug development pipeline.

Chemical Applications and Non Clinical Research Areas of Nicotinate Esters

Role as a Versatile Chemical Building Block and Intermediate

The reactivity of the pyridine (B92270) ring and the ester functional group in nicotinate (B505614) esters allows for various chemical modifications, rendering them indispensable in the synthesis of numerous organic compounds.

Nicotinate esters serve as crucial precursors in the development of agrochemicals and functional materials. For instance, Methyl 6-hydroxy-5-iodonicotinate, a related nicotinate ester, is utilized as a building block in the synthesis of complex organic molecules, including those with potential applications in agrochemicals. The structural framework of these esters is amenable to modifications that can impart desired biological or material properties. Furthermore, the synthesis of functional materials, such as certain polymers, can originate from nicotinate ester derivatives. rsc.org The development of new materials with specific chemical properties is an active area of research where nicotinate esters play a role.

Nicotinate esters are instrumental in the field of coordination chemistry, where they are used to synthesize ligands for the construction of coordination polymers. researchgate.netnih.gov These polymers are formed through the self-assembly of metal ions and organic ligands, and nicotinate-based ligands can lead to the formation of diverse structural motifs, including one-dimensional, two-dimensional, and three-dimensional networks. researchgate.netacs.orgresearchgate.net For example, copper(I) thiocyanato complexes with methyl nicotinate and ethyl nicotinate as ligands form polymeric chains with interesting structural and photoluminescent properties. researchgate.net The ability of the pyridine nitrogen and the ester group to coordinate with metal centers makes them valuable in the design of new coordination polymers with potential applications in areas such as catalysis and materials science. nih.gov

Complex Ligand Resulting Structure Reference
[Cu(NCS)L]nL = Methyl nicotinate1D polymeric chain researchgate.net
[Cu(NCS)L]nL = Ethyl nicotinateCorrugated layers researchgate.net
[HL][Cu(NCS)2]HL = H-ethyl isonicotinatePolymeric [Cu(NCS)2]− anion researchgate.net

The chemical scaffold of nicotinate esters is a valuable starting point for the synthesis of a variety of heterocyclic compounds. One such application is in the synthesis of 5-arylnicotinates, which can be achieved through coupling reactions of brominated nicotinate esters with arylboronic acids. This method provides a route to biaryl structures that are of interest in medicinal chemistry.

Furthermore, nicotinate esters are employed in the synthesis of 1,4-dihydropyridine (B1200194) derivatives. researchgate.netnih.govresearchgate.net The Hantzsch synthesis, a well-known multicomponent reaction, can be adapted to produce various substituted 1,4-dihydropyridines, which are a prominent class of compounds with diverse biological activities. nih.govresearchgate.net For example, the reaction of aldehydes with a β-ketoester (like a nicotinate derivative) and ammonia (B1221849) or an ammonium (B1175870) salt leads to the formation of the dihydropyridine (B1217469) ring. nih.gov

A method for preparing methyl 4-oxo-1,4-dihydropyridine-3-carboxylates has been developed, which can then be used to access various substituted nicotinates. nih.govbeilstein-journals.org

Nicotinate esters serve as key starting materials in the total synthesis of certain alkaloids. For instance, the synthesis of the alkaloid (±)-sesbanine has been accomplished using a strategy that involves the γ-addition of a ketene (B1206846) silyl (B83357) acetal (B89532) to a quaternized methyl nicotinate. researchgate.netchemsrc.comresearchgate.net

A notable application is the use of methyl 6-methylnicotinate (B8608588) in the synthesis of 6-methyl nicotine (B1678760). patsnap.com A patented method describes a synthetic route that begins with methyl 6-methylnicotinate and proceeds through a series of reactions including ester condensation, ring-opening, reduction, halogenation, and amination ring-closure to yield the target alkaloid. patsnap.com

Starting Material Target Alkaloid Key Reaction Step Reference
Quaternized methyl nicotinate(±)-Sesbanineγ-addition of a ketene silyl acetal researchgate.net
Methyl 6-methylnicotinate6-Methyl nicotineEster condensation with γ-butyrolactone patsnap.com

Catalytic and Reaction Facilitation Roles

Beyond their role as structural precursors, nicotinate esters and their derivatives are being explored for their potential in catalysis.

There is evidence to suggest that certain nicotinate esters could function as oxidation catalysts. Methyl 6-methylnicotinate has been described as an oxidation catalyst that can be used in the synthesis of methyl nicotinate. biosynth.com While the specific mechanisms and the broader applicability of nicotinate esters as oxidation catalysts are areas of ongoing investigation, this potential highlights another facet of their chemical utility. The synthesis of methyl nicotinate itself can be achieved through the esterification of nicotinic acid using a MoO3/SiO2 bifunctional catalyst, which demonstrates the broader context of catalytic processes in the production of these esters. researchgate.net

Use as an additive in electrodeposition processes for material surface modification

While research on Methyl 6-hydroxy-4-methylnicotinate in electrodeposition is not extensively documented, the closely related compound, methyl nicotinate, has been shown to be an effective additive in modifying the surface of materials. amazonaws.com Specifically, methyl nicotinate has been used to refine the grain size of aluminum coatings deposited from a deep eutectic solvent, resulting in a mirror-like finish on copper substrates. amazonaws.com This suggests that nicotinate esters can play a crucial role in improving the physical and mechanical properties of electroplated coatings, such as brightness and roughness. amazonaws.com The presence of the nicotinic acid moiety is instrumental in achieving these enhanced surface characteristics. amazonaws.com

Material Science Applications and Advanced Materials Synthesis

The structural characteristics of this compound lend themselves to applications in material science, particularly in the creation of novel materials with specific properties.

Precursor for the synthesis of advanced polymers with tailored properties

This compound serves as a valuable precursor in the synthesis of advanced polymeric materials. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows it to be incorporated into polymer chains through various polymerization techniques. The pyridine ring within its structure introduces rigidity and potential for hydrogen bonding, influencing the thermal and mechanical properties of the resulting polymers. Research into related nicotinic acid derivatives has demonstrated their utility in creating polymers with specific functionalities. researchgate.net For instance, polymeric copper(I) thiocyanato complexes have been synthesized using methyl nicotinate, showcasing the coordinating ability of the nicotinate structure. researchgate.net

Design and creation of functional materials with specific molecular structures

The defined molecular geometry of this compound makes it a suitable building block for the design of functional materials. The strategic placement of its substituent groups—the hydroxyl, methyl, and methyl ester groups on the pyridine ring—allows for predictable intermolecular interactions, which are crucial in the bottom-up assembly of supramolecular structures. The pyridine ring itself is a common motif in drug design and functional materials due to its ability to form hydrogen bonds and participate in aromatic interactions. nih.gov By modifying the core structure of nicotinate esters, researchers can fine-tune the electronic and steric properties to create materials with desired optical, electronic, or catalytic functions.

Development in Advanced Analytical Techniques

In the realm of analytical chemistry, derivatives of nicotinic acid, including its esters, are finding applications that enhance the sensitivity and accuracy of analytical methods.

Application in Signal Amplification By Reversible Exchange (SABRE) for enhanced NMR and MRI detection

Signal Amplification By Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically increases the signal intensity in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). nih.govacs.org This method utilizes a catalyst to transfer the spin order from parahydrogen to a substrate molecule, leading to a significant enhancement of its NMR signal. nih.govd-nb.info

Nicotinate esters have been identified as promising substrates for SABRE. Specifically, deuterated versions of methyl nicotinate, such as methyl-4,6-d2-nicotinate, have shown remarkably high polarization levels, with up to 50% ¹H polarization being achieved. d-nb.infonih.gov This high level of polarization is a crucial step towards the potential clinical application of SABRE. nih.gov The technique is being explored for its potential in creating biocompatible hyperpolarized agents for in vivo imaging and diagnosis. nih.govd-nb.info

Table 1: SABRE Substrates and Achieved Polarization

Substrate Achieved ¹H Polarization Reference
Methyl-4,6-d2-nicotinate Up to 50% d-nb.infonih.gov

Role as reference standards for analytical method development and validation

Certified reference standards are essential for the development, validation, and quality control of analytical methods. cerilliant.comsupelco.com.tw They provide a benchmark against which analytical results can be compared, ensuring accuracy and reliability. europa.euich.org Nicotinic acid derivatives, such as 6-Methylnicotinic acid, are available as USP (United States Pharmacopeia) reference standards. sigmaaldrich.com These standards are used in quality tests and assays as specified in the USP compendia. sigmaaldrich.com

While a specific reference standard for this compound is not explicitly mentioned in the search results, related compounds like Methyl 6-methylnicotinate are used for analytical method development and validation, particularly in the pharmaceutical industry for the quality control of drugs like Etoricoxib. synzeal.com The availability of such standards ensures that analytical methods for quantifying these compounds and their impurities are robust and accurate. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methyl nicotinate
Aluminum
Copper
Polymeric copper(I) thiocyanato complexes
Parahydrogen
Methyl-4,6-d2-nicotinate
d3-methyl-4,6-d2-nicotinate
6-Methylnicotinic acid

In vitro Studies of Nicotinate Derivatives

The in vitro evaluation of nicotinate derivatives has unveiled a range of biological activities, providing a foundation for understanding their potential therapeutic applications. These laboratory-based studies, conducted on cellular and molecular levels, have explored their cytotoxic effects, enzymatic interactions, and antiviral properties.

Evaluation of in vitro cytotoxicity in cellular models

The cytotoxic potential of nicotinate esters has been assessed in various cell lines to determine their safety profile and potential as prodrugs for targeted delivery. Studies have shown that the toxicity of these compounds can be influenced by factors such as the chemical structure of the ester, the cell type, and the delivery vehicle used.

In one study, the cytotoxicity of a series of nicotinic acid ester prodrugs was evaluated in NCI-H358 human lung cancer cells. nih.govresearchgate.net The effective concentration that caused a 20% reduction in cell viability (EC20) was found to be above 8 mM when administered in culture medium and above 2.5 mM when delivered using perfluorooctyl bromide (PFOB), a potential vehicle for pulmonary drug delivery. nih.govresearchgate.net This suggests that the delivery method can significantly impact the cytotoxic profile of these compounds.

Another investigation focused on the cytotoxicity of methyl nicotinate (MN) and its deuterated form, d₂-MN, in human cancer cell lines. nih.govresearchgate.netd-nb.info The half-maximal inhibitory concentration (IC50) values were determined for several cell lines, indicating varying degrees of sensitivity. For instance, the IC50 values for MN were 13.6 mM in A549 (lung carcinoma), 33.3 mM in MCF7 (breast adenocarcinoma), 21.9 mM in HeLa (cervical cancer), and 12.6 mM in MDA-MB-231 (breast adenocarcinoma) cells. d-nb.info The study concluded that deuteration of methyl nicotinate did not have a quantifiable effect on its toxicity across the tested cell lines. d-nb.info

The duration of exposure is another critical factor influencing cytotoxicity. For example, while d₂-MN did not significantly decrease the viability of A549 and MCF7 cells after 6 hours of treatment, a significant decrease was observed in MCF7 cells after 24 hours at a concentration of 5 mM. nih.gov This highlights the importance of time-dependent effects in assessing the cytotoxicity of nicotinate derivatives.

Table 1: In vitro Cytotoxicity of Methyl Nicotinate (MN) and its Deuterated Analog (d₂-MN) in Human Cancer Cell Lines

Cell Line IC50 (mM) - MN IC50 (mM) - d₂-MN
A549 13.6 17.4
MCF7 33.3 25.2
HeLa 21.9 14.9
MDA-MB-231 12.6 12.3

Data sourced from a study on the biocompatibility of SABRE for in vivo study. d-nb.info

Investigation of effects on enzymatic activity (e.g., acetylcholinesterase) via molecular modeling

Nicotinate derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Molecular modeling and in vitro assays have been employed to understand the structure-activity relationships of these compounds and their binding interactions with the enzyme.

A study on phenoxyalkylamino-4-phenylnicotinates and related pyridonepezils revealed that some of these derivatives are potent and selective inhibitors of human AChE (hAChE). nih.govacs.org For example, ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate demonstrated an IC50 value of 0.25 µM for hAChE. nih.govacs.org Molecular docking studies indicated that these inhibitors can adopt different orientations within the active-site gorge of both AChE and butyrylcholinesterase (BuChE), with structural and energetic features accounting for their higher affinity towards AChE. acs.org

Other research has focused on tacrine-hydrazine nicotinate hybrids. heraldopenaccess.us One such analog was found to be a weaker inhibitor of AChE from electric eel (eeAChE) with an IC50 of 308 nM compared to the reference drug tacrine (B349632), but it was selective towards equine serum BuChE (esBChE) with an IC50 of 0.65 nM. heraldopenaccess.us Further modifications, such as altering the alkyl spacer length and the size of the tricyclic ring, led to stronger AChE inhibitors. heraldopenaccess.us

Molecular modeling has been instrumental in elucidating the binding modes of these inhibitors. For instance, 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives were shown to extend along the active gorge of AChE, interacting with both the catalytic and peripheral anionic sites. nih.gov The cyclopentane (B165970) ring of the tacrine analogue was observed to form a sandwich-like structure through π-π stacking with tryptophan and phenylalanine residues in the enzyme's active site. nih.gov

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Nicotinate Derivatives

Compound Target Enzyme IC50
Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate hAChE 0.25 ± 0.02 µM
Ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate EeAChE 0.0167 ± 0.0002 µM
Tacrine-hydrazine nicotinate hybrid (8a) eeAChE 308 nM
Tacrine-hydrazine nicotinate hybrid (8a) esBChE 0.65 nM
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) AChE 5.7 nM

Data compiled from multiple studies on acetylcholinesterase inhibitors. nih.govacs.orgheraldopenaccess.usnih.gov

Inhibition of viral replication in in vitro systems

The antiviral potential of nicotinate derivatives has been explored against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). mdpi.comnih.govmdpi.com These studies have identified compounds that can inhibit viral replication in cell-based assays, suggesting their potential as broad-spectrum antiviral agents.

One study investigated derivatives of glycyrrhizic acid acylated with nicotinic acid, resulting in a multi-component mixture called Glycyvir. mdpi.comnih.gov This preparation was shown to inhibit the replication of three different strains of SARS-CoV-2 in Vero E6 cells, with IC50 values ranging from 2 to 8 µM, comparable to the antiviral drug remdesivir. mdpi.comnih.govnih.gov Glycyvir also demonstrated significant inhibitory activity against HIV pseudoviruses, with IC50 values between 3.9 and 27.5 µM. mdpi.comnih.gov Time-of-addition experiments suggested that Glycyvir interferes with the entry of the virus into the target cell. mdpi.com

Another line of research focused on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. mdpi.com Several of these compounds inhibited RNase H in the low micromolar range and also suppressed viral replication in cell-based assays. mdpi.com The most promising compound, a 3,5-dimethoxyphenyl ester, inhibited HIV-1 replication with a selectivity index greater than 10. mdpi.com

The search for new antiviral agents has also included computational and in vitro screening of various heterocyclic compounds, including pyridine derivatives. nih.gov These efforts aim to identify novel scaffolds that can be developed into effective antiviral therapies. researchgate.netnih.gov

Table 3: Antiviral Activity of Selected Nicotinate Derivatives

Compound/Preparation Target Virus Cell Line IC50
Glycyvir SARS-CoV-2 Vero E6 2–8 µM
Glycyvir HIV-1 pseudoviruses TZM-bl 3.9–27.5 µM
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivative (compound 21) HIV-1 TZM-bl 5 µM (EC50)

Data sourced from studies on the antiviral activity of nicotinate derivatives. mdpi.comnih.govmdpi.com

Studies on ion release and neuromuscular transmission in animal models

Research into the effects of nicotinic compounds on neuromuscular transmission and ion release has provided insights into their physiological actions. While specific studies on this compound are not available, research on nicotine and related compounds in animal models offers a general understanding of the potential mechanisms.

Peripherally acting skeletal muscle relaxants can interfere with the transmission of impulses at the neuromuscular junction by acting either prejunctionally (affecting acetylcholine synthesis, storage, or release) or postjunctionally (acting on cholinergic receptors). msdvetmanual.com Nicotine itself is a well-known agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. drugbank.com The activation of these receptors leads to the influx of cations like sodium and calcium, causing depolarization and subsequent physiological effects. drugbank.com

In mouse motor synapses, nicotine at a concentration of 10 nM has been shown to inhibit rhythmic activity. nih.gov This effect was preventable by alpha-cobratoxin, a nAChR antagonist, and apamin, a blocker of Ca²⁺-activated potassium channels. nih.gov This suggests that the effects of nicotine on neuromuscular transmission are mediated through presynaptic nAChRs and involve the modulation of potassium channel activity. nih.gov

Furthermore, various substances can modulate neuromuscular transmission by affecting ion channels. For example, tetrodotoxin (B1210768) and saxitoxin (B1146349) block sodium-conducting channels, while excess magnesium can inhibit acetylcholine release by competing with calcium. msdvetmanual.com Although direct evidence for this compound is lacking, its structural similarity to nicotine suggests it could potentially interact with nAChRs and influence ion channel function and neuromuscular transmission. Animal models, such as those utilizing Drosophila melanogaster, have been instrumental in studying the molecular mechanisms of neuromuscular junction function and dysfunction. mdpi.comnih.gov

Conclusion and Future Research Directions

Summary of the Current Research Landscape for Methyl 6-hydroxy-4-methylnicotinate

This compound is a heterocyclic compound belonging to the pyridine (B92270) family. Its chemical structure, featuring a pyridine ring substituted with a methyl group, a hydroxyl group, and a methyl ester, makes it a subject of interest in various chemical and biological studies. The compound is a solid at room temperature and has a molecular weight of 167.16 g/mol . sigmaaldrich.com

Research has primarily focused on its synthesis and its utility as a building block in the preparation of more complex molecules. Synthetic routes often involve the esterification of the corresponding carboxylic acid, 4-hydroxy-6-methylnicotinic acid. rsc.orgnih.gov This precursor can be synthesized through various methods, including the reaction of methyl coumalate with ammonia (B1221849) followed by hydrolysis. orgsyn.org The esterification is typically carried out using methanol (B129727) in the presence of an acid catalyst or with coupling agents like EDCI and DMAP. rsc.org

The reactivity of this compound is characterized by the interplay of its functional groups. The pyridine ring, along with the electron-donating hydroxyl and methyl groups and the electron-withdrawing methyl ester group, influences its chemical behavior. The hydroxyl group can undergo tautomerization to the corresponding pyridone form, which can affect its reactivity and potential for further functionalization.

Spectroscopic analysis is crucial for the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm its structure. rsc.orgyoutube.com Computational studies, including Density Functional Theory (DFT), have also been utilized to predict its molecular structure, electronic properties, and spectroscopic data. tandfonline.comresearchgate.net

In terms of applications, the compound is recognized as a valuable intermediate in organic synthesis. chemicalbook.com Its derivatives have been explored for potential biological activities, drawing from the broader interest in nicotinic acid and its analogues in medicinal chemistry. ontosight.ai Nicotinic acid derivatives are known for a range of pharmacological effects, and the structural motifs present in this compound suggest its potential as a scaffold for the development of new therapeutic agents. ontosight.aichemicalbook.com

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₉NO₃ sigmaaldrich.com
Molecular Weight 167.16 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
CAS Number 1224465-02-4 sigmaaldrich.com
Purity 97% sigmaaldrich.com
Storage Sealed in dry, room temperature sigmaaldrich.com

Identification of Emerging Research Avenues and Underexplored Applications

While the current research has established the fundamental chemistry of this compound, several promising areas for future investigation remain largely unexplored.

Medicinal Chemistry: The structural similarity of the core nicotinic acid scaffold to various biologically active molecules suggests that this compound and its derivatives could be promising candidates for drug discovery programs. ontosight.ai Further exploration into its potential as an inhibitor of enzymes such as acetylcholinesterase, or as a modulator of nicotinic acetylcholine (B1216132) receptors, could yield valuable therapeutic leads. The synthesis of a library of derivatives by modifying the hydroxyl and methyl ester groups could lead to the discovery of compounds with enhanced biological activity and selectivity.

Materials Science: The pyridine ring system and the presence of functional groups capable of hydrogen bonding and coordination suggest that this compound could be a valuable building block in materials science. ambeed.com Its potential use in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and liquid crystals has not been extensively investigated. The ability of the hydroxyl and ester groups to participate in intermolecular interactions could be harnessed to create materials with interesting optical, electronic, or porous properties.

Catalysis: The pyridine nitrogen atom in this compound could potentially act as a ligand for transition metals, opening up possibilities for its use in catalysis. The development of catalysts based on this scaffold could offer new and efficient routes for various organic transformations.

Agrochemicals: Nicotinic acid derivatives have also found applications in agriculture. Investigating the potential herbicidal, fungicidal, or insecticidal properties of this compound and its analogues could lead to the development of new crop protection agents.

Challenges and Opportunities in Synthetic Methodologies and Computational Studies

Synthetic Methodologies: A significant challenge in the synthesis of this compound lies in the selective functionalization of the pyridine ring. The presence of multiple reactive sites can lead to mixtures of products and low yields. Developing more efficient and regioselective synthetic methods is crucial for making this compound and its derivatives more accessible for further research. This includes exploring novel catalytic systems and reaction conditions that allow for precise control over the introduction of substituents. google.comgoogle.com

Computational Studies: Computational chemistry offers a powerful tool for understanding the structure, reactivity, and potential applications of this compound. tandfonline.com While some computational work has been done, there are opportunities for more in-depth studies. For example, a thorough investigation of the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms under different conditions would provide valuable insights into its reactivity.

Molecular docking studies could be employed to predict the binding of this compound and its derivatives to various biological targets, helping to guide the design of new medicinal agents. tandfonline.com Similarly, computational screening of its potential as a ligand in catalysis or as a building block for materials with specific properties could accelerate the discovery of new applications. The combination of theoretical predictions with experimental validation will be key to unlocking the full potential of this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.